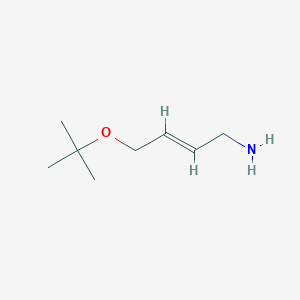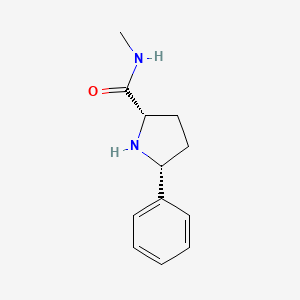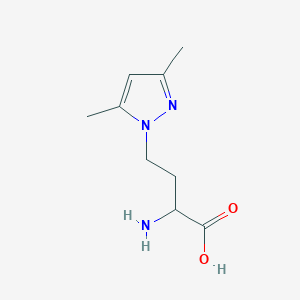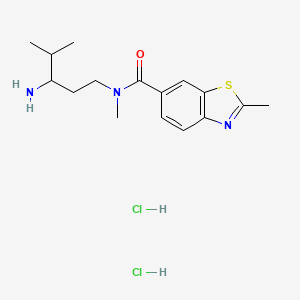![molecular formula C17H21IO4 B13548553 Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13548553.png)
Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure
准备方法
The synthesis of ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group, typically using benzyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structure and reactivity.
作用机制
The mechanism of action of ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The benzyloxy group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
相似化合物的比较
Ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with similar compounds, such as:
Ethyl 3-[(benzyloxy)methyl]-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: This compound has a bromomethyl group instead of an iodomethyl group, which affects its reactivity and binding properties.
Ethyl 3-[(benzyloxy)methyl]-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: The chloromethyl group is less reactive than the iodomethyl group, making this compound less suitable for certain applications.
Ethyl 3-[(benzyloxy)methyl]-1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: The hydroxymethyl group can form hydrogen bonds, which can influence the compound’s solubility and interaction with biological targets.
The uniqueness of ethyl 3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
属性
分子式 |
C17H21IO4 |
|---|---|
分子量 |
416.25 g/mol |
IUPAC 名称 |
ethyl 1-(iodomethyl)-3-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H21IO4/c1-2-21-15(19)17-10-16(11-17,12-18)22-14(17)9-20-8-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI 键 |
ITPZOEYMTZIGBB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CC(C1)(OC2COCC3=CC=CC=C3)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)


![[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13548499.png)

![2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)
![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)





![8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)
